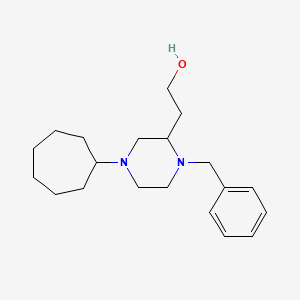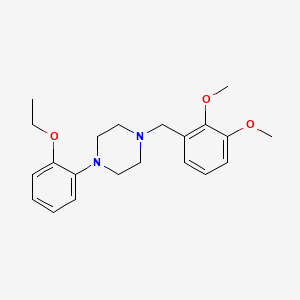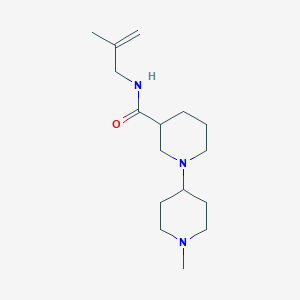
2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone, also known as CEP-26401, is a pyrimidinone derivative that has shown potential as a therapeutic agent in various scientific research studies. It is a small molecule compound that has been synthesized and tested for its biochemical and physiological effects in different laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone involves the inhibition of PDE4, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE4, 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone increases the intracellular levels of cAMP and cGMP, which in turn activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate various downstream targets, leading to the modulation of various cellular processes, such as inflammation, immune response, and smooth muscle relaxation.
Biochemical and Physiological Effects:
2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone has been shown to exhibit potent anti-inflammatory and immunomodulatory effects in various biochemical and physiological studies. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone has been shown to inhibit the proliferation and activation of T cells, B cells, and macrophages, which play critical roles in the pathogenesis of various inflammatory and autoimmune diseases. Furthermore, 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone has been found to exhibit potent smooth muscle relaxant effects, which make it a potential candidate for the treatment of various respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone is its potent inhibitory activity against PDE4, which makes it a potential candidate for the treatment of various inflammatory and autoimmune diseases. Additionally, 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone has been found to exhibit potent smooth muscle relaxant effects, which make it a potential candidate for the treatment of various respiratory diseases. However, one of the limitations of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the long-term safety and efficacy of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone in humans are yet to be established.
Zukünftige Richtungen
There are several future directions for the research and development of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone. One of the potential directions is the optimization of the synthesis method to improve the yield and purity of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone. Additionally, further studies are needed to establish the long-term safety and efficacy of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone in humans. Furthermore, the potential of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone as a therapeutic agent for the treatment of various inflammatory and autoimmune diseases needs to be further explored in preclinical and clinical studies. Finally, the potential of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone as a smooth muscle relaxant for the treatment of various respiratory diseases needs to be further investigated in preclinical and clinical studies.
Synthesemethoden
2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone can be synthesized using a multi-step process involving the reaction of different reagents and solvents. The synthesis method starts with the reaction of 4-chloro-6-methyl-5-nitropyrimidine with sodium hydride in dimethylformamide, followed by the addition of aniline to form 2-anilino-6-methyl-5-nitropyrimidine. The next step involves the reduction of the nitro group using hydrogen gas and palladium on carbon catalyst to obtain 2-anilino-6-methyl-5-aminopyrimidine. Finally, the reaction of 2-anilino-6-methyl-5-aminopyrimidine with 2-phenylethylbromide in the presence of cesium carbonate in dimethylformamide yields 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone.
Wissenschaftliche Forschungsanwendungen
2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic effects in various scientific research studies. It has been found to exhibit potent inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the regulation of various inflammatory and immune responses. The inhibition of PDE4 by 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. These effects make 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone a potential candidate for the treatment of various inflammatory and autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
2-anilino-4-methyl-5-(2-phenylethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-17(13-12-15-8-4-2-5-9-15)18(23)22-19(20-14)21-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIULQXDJITYWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC2=CC=CC=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6132500.png)
![N-(4-methoxyphenyl)-2-{[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]thio}acetamide](/img/structure/B6132508.png)
![4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B6132511.png)
![2-[(3-fluorophenoxy)methyl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132519.png)

![[2-({2-[(4-methylbenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6132528.png)
![2-[(2E)-3-(1H-imidazol-4-yl)-2-propenoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6132533.png)
![5-(2,4-dimethoxybenzoyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6132540.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6132555.png)
![N-cyclopentyl-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6132564.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide](/img/structure/B6132569.png)

![3-(1-{5-[(methylthio)methyl]-2-furoyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6132596.png)